N-(4-Amino-2-methylphenyl)-2-fluorobenzamide
Description
Chemical Identification and Structural Characterization of N-(4-Amino-2-methylphenyl)-2-fluorobenzamide
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups. The compound is officially designated as this compound, reflecting the presence of an amino group at the para position and a methyl substituent at the ortho position of the aniline moiety, coupled with a fluorine atom at the ortho position of the benzoyl component. This naming convention clearly indicates the substitution pattern and functional group arrangement within the molecular structure.
The compound is catalogued in major chemical databases under the Chemical Abstracts Service registry number 926204-38-8, providing a unique identifier for scientific and commercial purposes. Alternative systematic names may include 2-fluoro-N-(4-amino-2-methylphenyl)benzamide, which emphasizes the fluorobenzoyl portion of the molecule as the primary structural unit. The nomenclature follows the principle of identifying the longest carbon chain containing the principal functional group, which in this case is the benzamide moiety, followed by systematic identification of substituents according to their position and priority.
The structural representation of this compound demonstrates the classical amide linkage connecting two aromatic ring systems, with specific substitution patterns that influence both the chemical reactivity and biological activity. The systematic name provides complete structural information, enabling chemists to reconstruct the molecular architecture from nomenclature alone, which is essential for database searches, literature reviews, and synthetic planning.
Molecular Formula and Weight Analysis
This compound possesses the molecular formula C14H13FN2O, indicating a composition of fourteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of this compound is precisely 244.26 grams per mole, as calculated from the atomic masses of constituent elements and confirmed through mass spectrometric analysis. This molecular weight places the compound within the typical range for small molecule pharmaceuticals and synthetic intermediates.
The elemental composition reveals important structural characteristics, particularly the presence of two nitrogen atoms that contribute to the compound's basicity and hydrogen bonding capacity. The single fluorine atom introduces unique electronic properties, including increased electronegativity and potential for specific intermolecular interactions. The carbon-to-hydrogen ratio of approximately 1.08:1 indicates a high degree of unsaturation consistent with the presence of two aromatic rings and an amide functional group.
| Element | Count | Atomic Mass (amu) | Contribution to Molecular Weight (amu) |
|---|---|---|---|
| Carbon | 14 | 12.011 | 168.154 |
| Hydrogen | 13 | 1.008 | 13.104 |
| Fluorine | 1 | 18.998 | 18.998 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total | 31 | - | 244.269 |
The molecular formula analysis reveals a relatively compact structure with a high aromatic character, suggesting significant pi-electron conjugation and potential for intermolecular stacking interactions. The presence of heteroatoms distributed throughout the structure provides multiple sites for hydrogen bonding and dipolar interactions, influencing both solubility characteristics and biological activity.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 environments. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment of hydrogen atoms throughout the molecule. The aromatic protons typically appear in the region between 6.0 and 8.5 parts per million, with specific splitting patterns that indicate substitution patterns and through-space coupling interactions.
The amino group protons exhibit characteristic chemical shifts in the range of 1.0 to 5.0 parts per million, depending on the degree of hydrogen bonding and exchange with solvent molecules. The methyl group attached to the aromatic ring appears as a distinct singlet in the aliphatic region, typically around 2.2 to 3.0 parts per million for benzylic methyls. The amide proton, when observable, appears as a broad signal in the downfield region between 5.0 and 8.5 parts per million, often showing temperature-dependent chemical shift behavior due to hydrogen bonding dynamics.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. Aromatic carbons typically resonate between 100 and 160 parts per million, with quaternary carbons appearing at different chemical shifts compared to protonated carbons. The carbonyl carbon of the amide group appears characteristically downfield, typically around 165 to 175 parts per million, reflecting the deshielding effect of the electronegative oxygen atom. Fluorine coupling effects are observable in both proton and carbon-13 spectra, providing additional structural confirmation through characteristic coupling constants and chemical shift perturbations.
Infrared (IR) Vibrational Spectroscopy
Infrared vibrational spectroscopy offers detailed information about the functional groups present in this compound through characteristic absorption frequencies. The primary amine group exhibits distinctive stretching vibrations in the region of 3400 to 3250 wavenumbers, typically appearing as two distinct bands corresponding to symmetric and asymmetric nitrogen-hydrogen stretching modes. These bands are particularly diagnostic for primary amines and help distinguish them from secondary amines, which show only one nitrogen-hydrogen stretching absorption.
The amide carbonyl group produces one of the most intense and characteristic absorptions in the infrared spectrum, typically appearing between 1760 and 1665 wavenumbers. For benzamides specifically, this absorption usually occurs around 1650 to 1680 wavenumbers, with the exact frequency depending on the electronic effects of substituents and intermolecular hydrogen bonding patterns. The amide nitrogen-hydrogen stretching vibration appears in the region of 3400 to 3250 wavenumbers, often overlapping with primary amine absorptions but distinguishable through intensity patterns and band shapes.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Primary Amine N-H Stretch | 3400-3250 | Medium | Asymmetric and Symmetric NH₂ |
| Amide N-H Stretch | 3400-3250 | Medium | Secondary Amide NH |
| Aromatic C-H Stretch | 3100-3000 | Strong | Aromatic CH |
| Aliphatic C-H Stretch | 3000-2850 | Medium | Methyl CH |
| Amide C=O Stretch | 1680-1640 | Strong | Secondary Amide Carbonyl |
| Aromatic C=C Stretch | 1600-1585 | Medium | Aromatic Ring Vibrations |
| Aromatic C=C Stretch | 1500-1400 | Medium | Aromatic Ring Vibrations |
| C-F Stretch | 1320-1000 | Strong | Carbon-Fluorine Bond |
Aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, typically in the range of 3100 to 3020 wavenumbers, providing evidence for the presence of aromatic ring systems. The carbon-fluorine stretching vibration produces a strong absorption in the region of 1320 to 1000 wavenumbers, with the exact frequency depending on the hybridization state of the carbon atom and neighboring substituent effects. Aromatic ring breathing modes and carbon-carbon stretching vibrations appear as medium-intensity bands in the fingerprint region between 1600 and 1400 wavenumbers.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the intact molecular weight, with isotope peaks reflecting the natural abundance of carbon-13 and nitrogen-15 isotopes. The presence of fluorine contributes to the isotope pattern through its monoisotopic nature, simplifying the interpretation of mass spectral data.
Common fragmentation pathways include cleavage of the amide bond, resulting in formation of the fluorobenzoyl cation and the substituted aniline fragment. The fluorobenzoyl fragment typically appears at mass-to-charge ratio 123, while the amino-methylaniline portion produces fragments around mass-to-charge ratio 122. Additional fragmentation may occur through loss of the amino group or methyl substituent, producing characteristic daughter ions that confirm the substitution pattern and molecular connectivity.
The fragmentation behavior is influenced by the electron-donating properties of the amino group and electron-withdrawing effects of the fluorine substituent, leading to preferential charge localization and bond cleavage patterns. Collision-induced dissociation experiments can provide additional structural information by promoting specific fragmentation pathways under controlled energy conditions, allowing for detailed structural elucidation and confirmation of proposed molecular structures.
Crystallographic Studies and Solid-State Arrangement
X-ray Diffraction Analysis
X-ray diffraction analysis provides definitive structural information about this compound in the solid state, revealing precise atomic coordinates, bond lengths, bond angles, and torsional relationships. Single crystal X-ray diffraction studies, when available, offer the highest resolution structural data, enabling determination of molecular geometry with sub-angstrom precision. The crystallographic analysis typically reveals the conformation adopted by the molecule in the solid state, including the relative orientation of the two aromatic rings and the planarity of the amide linkage.
Bond length analysis through X-ray diffraction confirms the expected values for carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-fluorine bonds, with any deviations from standard values providing insights into electronic effects and molecular strain. The amide bond typically exhibits partial double-bond character due to resonance delocalization, resulting in shortened carbon-nitrogen bond lengths compared to purely single bonds. The geometry around the amide nitrogen is typically planar or nearly planar, consistent with sp2 hybridization and resonance stabilization.
Intermolecular interactions revealed through crystallographic analysis include hydrogen bonding patterns involving the amino group and amide functionality, as well as potential aromatic stacking interactions between benzene rings. The presence of fluorine provides additional opportunities for weak intermolecular interactions, including carbon-hydrogen to fluorine contacts and dipolar interactions that influence crystal packing efficiency and stability. Thermal parameters obtained from diffraction analysis provide information about molecular motion and flexibility in the crystalline state.
Polymorphism and Crystal Packing Behavior
Polymorphism studies of this compound investigate the potential for multiple crystalline forms with different packing arrangements and physical properties. The presence of multiple hydrogen bonding sites and aromatic systems provides opportunities for diverse intermolecular interaction patterns, potentially leading to distinct polymorphic forms with different thermodynamic stabilities and kinetic accessibility. Systematic crystallization studies under varying conditions of temperature, solvent, and concentration may reveal additional polymorphic forms.
Crystal packing analysis examines the three-dimensional arrangement of molecules within the unit cell, identifying recurring motifs such as hydrogen-bonded chains, dimers, or two-dimensional sheets. The amino group and amide functionality typically participate in extensive hydrogen bonding networks that stabilize particular packing arrangements and influence physical properties such as melting point, solubility, and mechanical characteristics. The fluorine substituent may participate in weak intermolecular interactions that contribute to overall packing stability.
Computational modeling of crystal structures provides additional insights into packing behavior and relative stability of different polymorphic forms. Energy calculations can predict the most thermodynamically stable polymorph under specific conditions and identify kinetically accessible metastable forms. Understanding polymorphic behavior is crucial for pharmaceutical applications, as different crystal forms may exhibit distinct dissolution rates, bioavailability, and stability characteristics that affect therapeutic efficacy and manufacturing processes.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKXHVNDJVDNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-fluorobenzamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Anti-Cancer Properties
N-(4-Amino-2-methylphenyl)-2-fluorobenzamide is primarily recognized as a key intermediate in the synthesis of anti-cancer drugs. Notably, it is involved in the preparation of MDV3100 (Enzalutamide), an effective treatment for prostate cancer. MDV3100 functions as an androgen receptor antagonist, which is crucial for treating hormone-sensitive cancers .
Anti-Tubercular Activity
Recent studies have indicated potential applications of this compound derivatives in combating tuberculosis. The compound's structural properties allow it to interact with specific proteins associated with tuberculosis, enhancing its efficacy as a therapeutic agent .
Synthesis Optimization
A study focused on optimizing the synthesis process for this compound revealed that adjusting reaction conditions such as temperature and reagent ratios significantly improved yield and purity. For instance, using a phase-transfer catalyst during the oxidation step enhanced the overall efficiency of the reaction .
In Vivo Efficacy Testing
In vivo studies have been conducted to evaluate the anti-cancer efficacy of drugs synthesized from this compound. These studies demonstrated significant tumor reduction in animal models treated with MDV3100, reinforcing the compound's relevance in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and cellular responses.
Comparison with Similar Compounds
Key Structural Differences :
- Substituents: Target Compound: 4-Amino-2-methylphenyl group (NH2 and CH3). Fo23 (N-(2,3-Difluorophenyl)-2-fluorobenzamide): 2,3-Difluorophenyl group. Fo24 (N-(2,4-Difluorophenyl)-2-fluorobenzamide): 2,4-Difluorophenyl group.
- Hydrogen-Bonding Motifs: The amino group in the target compound enables additional N-H···O/F interactions, absent in Fo23 and Fo24, which rely on amide-amide and C-H···F/O bonds .
Crystallographic and Physicochemical Properties
Crystal Structure :
Melting Points and Solubility :
Spectroscopic Data
NMR Spectroscopy :
- 19F NMR: Fo23/Fo24: Signals between -114 to -118 ppm (d6-DMSO) . Target Compound: Similar 19F shifts but influenced by the electron-donating amino group.
- 1H NMR: Amino protons (NH2) would appear as broad signals near δ 6.5–7.0 ppm, absent in fluorinated analogs.
IR Spectroscopy :
- Strong amide C=O stretches (~1656 cm⁻¹ in Fo24) and N-H stretches (~3375 cm⁻¹ in Fo24) . The target compound would show additional N-H stretches from the amino group.
Data Table: Comparative Analysis
| Property | N-(4-Amino-2-methylphenyl)-2-fluorobenzamide | Fo23 (Tri-fluorinated) | Fo24 (Tri-fluorinated) |
|---|---|---|---|
| Molecular Formula | C14H13FN2O | C13H8F3NO | C13H8F3NO |
| Molecular Weight (g/mol) | 244.27 | 251.20 | 251.20 |
| Substituents | 4-NH2, 2-CH3 | 2,3-F2 | 2,4-F2 |
| Melting Point (°C) | ~110–115 (predicted) | 100–102 | 110–112 |
| Synthesis Yield | ~85–90% (estimated) | 88% | 87% |
| Key Interactions | N-H···O/F, C-H···F/O | Amide-amide, C-H···F/O | Amide-amide, C-H···F/O |
| Bioactivity Potential | Enhanced hydrogen bonding | SDH inhibition (hypothesized) | SDH inhibition (hypothesized) |
Biological Activity
N-(4-Amino-2-methylphenyl)-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The biological activity of this compound primarily involves inhibition of specific enzymes and receptors that play critical roles in various physiological processes.
- Soluble Epoxide Hydrolase (sEH) Inhibition : This compound has been studied for its ability to inhibit sEH, an enzyme implicated in hypertension and inflammation. Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are beneficial in regulating blood pressure and exhibiting anti-inflammatory effects .
- Anticancer Activity : Recent studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assay : The compound was tested against A549 and HeLa cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM for A549 cells and 30 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| HeLa | 30 |
- sEH Inhibition Assay : The compound demonstrated significant sEH inhibitory activity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for conditions associated with sEH.
Case Studies
- Hypertension Model : In a rat model of hypertension, administration of this compound resulted in a significant reduction in blood pressure compared to the control group. This effect was attributed to the compound's ability to enhance EET levels through sEH inhibition.
- Cancer Treatment Study : A study involving the combination therapy of this compound with conventional chemotherapeutics showed enhanced efficacy against tumor growth in xenograft models.
Q & A
Q. What are the optimized synthetic routes for N-(4-Amino-2-methylphenyl)-2-fluorobenzamide, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves coupling 4-amino-2-methylaniline with 2-fluorobenzoyl chloride under anhydrous conditions. Key parameters include:
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent selection : Use dichloromethane or THF for solubility and reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Analytical techniques like HPLC and NMR validate structural integrity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for fluorobenzamide) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing hydrogen bonding between the amide group and fluorine .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 258.26 g/mol) .
Q. How can researchers screen this compound for preliminary biological activity?
Use in vitro assays:
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM suggest potency .
- Antimicrobial : Broth microdilution against S. aureus or E. coli (MIC ≤25 µg/mL indicates efficacy) .
- Receptor binding : Radioligand displacement assays (e.g., σ receptors, Ki = 3.4 nM) .
Advanced Research Questions
Q. How does this compound interact with σ receptors, and what structural features drive selectivity?
Computational docking (AutoDock Vina) shows:
- The fluorobenzamide moiety binds to hydrophobic pockets via π-π stacking.
- The amino group forms hydrogen bonds with Glu172 and Asp188 residues . Selectivity for σ-2 over σ-1 receptors (120:1) arises from steric compatibility with the σ-2 binding site .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ across studies)?
- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and incubation times (72 hours).
- Solvent effects : Compare DMSO vs. aqueous solubility; precipitation can artifactually reduce activity .
- Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) using liver microsomes .
Q. Can computational models predict the pharmacokinetic profile of this compound?
ADME predictions (SwissADME):
- Absorption : High GI permeability (LogP = 2.1) but moderate bioavailability (55%) due to first-pass metabolism.
- Metabolism : Predominant glucuronidation at the amino group . MD simulations : Confirm stability in blood-brain barrier models, supporting CNS drug potential .
Q. How does fluorination at the 2-position influence biological activity compared to analogs?
- Fluorine’s electronegativity enhances binding to electron-rich targets (e.g., kinases) via dipole interactions.
- Meta/para substitutions reduce activity: 2-fluoro analogs show 5x higher σ receptor affinity than 4-fluoro derivatives .
Q. What in silico tools validate target engagement and off-target risks?
- Molecular docking : Prioritize targets using PDBePISA for binding site analysis.
- PharmaGKB : Screen for polymorphisms in metabolic enzymes (e.g., NAT2 slow acetylators) that alter toxicity .
Q. How can researchers address toxicity concerns in early development?
- Ames test : Rule out mutagenicity (≥90% viability at 100 µg/mL).
- hERG assay : IC₅₀ >30 µM minimizes cardiac risk .
- Hepatotoxicity : Measure ALT/AST levels in primary hepatocytes after 48-hour exposure .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
